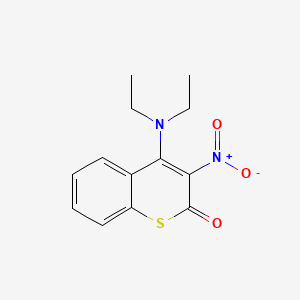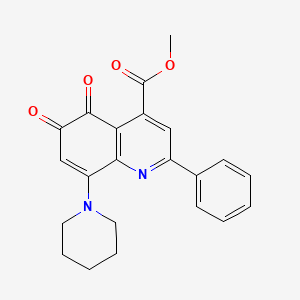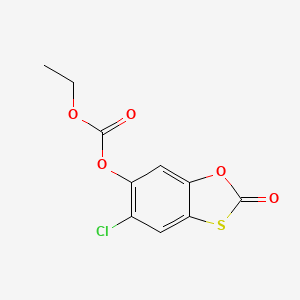![molecular formula C16H12N6O5S B11711863 5-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-4-(4-methylpyridinium-1-yl)-1,3-thiazol-2-olate](/img/structure/B11711863.png)
5-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-4-(4-methylpyridinium-1-yl)-1,3-thiazol-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-{[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]METHYL}-4-(4-METHYL-1-PYRIDINIUMYL)-1,3-THIAZOL-2-OLATE is a complex organic molecule that features a thiazole ring, a pyridinium moiety, and a dinitrophenylhydrazone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]METHYL}-4-(4-METHYL-1-PYRIDINIUMYL)-1,3-THIAZOL-2-OLATE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of N-substituted 2-arylhydrazino-carbothioamides with dialkyl acetylenedicarboxylates in absolute ethanol.
Introduction of the Pyridinium Moiety: The pyridinium group is introduced via a nucleophilic substitution reaction involving a suitable pyridine derivative.
Attachment of the Dinitrophenylhydrazone Group: The dinitrophenylhydrazone group is attached through a condensation reaction between 2,4-dinitrophenylhydrazine and an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]METHYL}-4-(4-METHYL-1-PYRIDINIUMYL)-1,3-THIAZOL-2-OLATE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the dinitrophenylhydrazone group to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
5-{[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]METHYL}-4-(4-METHYL-1-PYRIDINIUMYL)-1,3-THIAZOL-2-OLATE: has several scientific research applications:
Medicinal Chemistry: The compound has shown potential anticancer activity, particularly against leukemia and colon cancer cell lines.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can serve as a probe for studying biological processes involving hydrazone and thiazole chemistry.
Mechanism of Action
The mechanism of action of 5-{[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]METHYL}-4-(4-METHYL-1-PYRIDINIUMYL)-1,3-THIAZOL-2-OLATE involves its interaction with specific molecular targets. The dinitrophenylhydrazone group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The thiazole and pyridinium moieties may also interact with biological macromolecules, affecting their activity and stability .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-DINITROPHENYL)HYDRAZONO-4-OXOTHIAZOLIDINE: This compound shares the dinitrophenylhydrazone and thiazole features but lacks the pyridinium moiety.
5-CHLORO-3-(2-(2,4-DINITROPHENYL)HYDRAZONO)INDOLIN-2-ONE: This compound has a similar dinitrophenylhydrazone group but is based on an indolinone scaffold.
Uniqueness
The uniqueness of 5-{[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]METHYL}-4-(4-METHYL-1-PYRIDINIUMYL)-1,3-THIAZOL-2-OLATE lies in its combination of a thiazole ring, a pyridinium moiety, and a dinitrophenylhydrazone group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C16H12N6O5S |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
5-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-(4-methylpyridin-1-ium-1-yl)-1,3-thiazol-2-olate |
InChI |
InChI=1S/C16H12N6O5S/c1-10-4-6-20(7-5-10)15-14(28-16(23)18-15)9-17-19-12-3-2-11(21(24)25)8-13(12)22(26)27/h2-9,19H,1H3 |
InChI Key |
AOUHNYZWTCGOFB-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=[N+](C=C1)C2=C(SC(=N2)[O-])/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=[N+](C=C1)C2=C(SC(=N2)[O-])C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-2-(4-Chloro-phenyl)-vinyl]-5-nitro-1H-benzoimidazole](/img/structure/B11711782.png)
![2-[(2,6-Dichloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11711784.png)


![2-[Bis(2-{[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethyl)amino]ethyl 3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoate](/img/structure/B11711804.png)
![(2E)-3-(furan-2-yl)-N,N-dimethyl-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11711811.png)

![Benzenamine, 4,4'-methylenebis[N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B11711831.png)

![N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11711833.png)

![5-Bromo-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]](/img/structure/B11711840.png)

